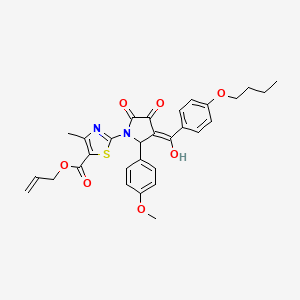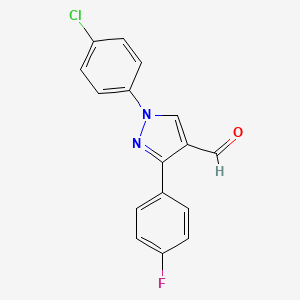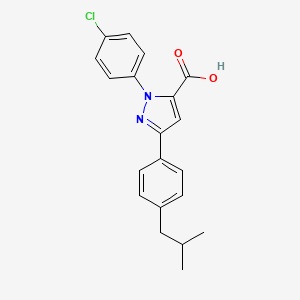![molecular formula C19H16N2O2S B12018701 (2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12018701.png)
(2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-PROPOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that belongs to the class of thiazolobenzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-PROPOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE typically involves the condensation of 2-propoxybenzaldehyde with 2-aminothiazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-PROPOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-PROPOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolobenzimidazoles: These compounds share a similar core structure and may exhibit similar biological activities.
Benzylidene derivatives: Compounds with a benzylidene group may have comparable chemical reactivity and applications.
Uniqueness
2-(2-PROPOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE is unique due to the presence of the propoxybenzylidene group, which may impart distinct chemical and biological properties compared to other thiazolobenzimidazoles.
Properties
Molecular Formula |
C19H16N2O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2Z)-2-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C19H16N2O2S/c1-2-11-23-16-10-6-3-7-13(16)12-17-18(22)21-15-9-5-4-8-14(15)20-19(21)24-17/h3-10,12H,2,11H2,1H3/b17-12- |
InChI Key |
YXPMBDUCZHVJOB-ATVHPVEESA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12018629.png)

![N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12018647.png)

![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018665.png)
![3-bromo-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12018672.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12018675.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12018677.png)
![5-(3-Ethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018678.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12018683.png)


